molecular formula C30H32N4O3S3 B2828733 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 489470-98-6

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2828733
CAS No.: 489470-98-6
M. Wt: 592.79
InChI Key: IWPZDRMPXUEIHN-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in base excision repair (BER) pathways. APE1 is overexpressed in various cancers, including gliomas, and contributes to resistance against alkylating agents and radiation therapy . The compound features a benzothiazole-thienopyridine core linked to a diallylsulfamoyl-substituted benzamide group, which distinguishes it from earlier analogs like N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3) . Modifications to the benzamide moiety aim to enhance potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3S3/c1-5-16-34(17-6-2)40(36,37)22-13-11-21(12-14-22)28(35)32-30-27(29-31-24-9-7-8-10-25(24)38-29)23-15-18-33(20(3)4)19-26(23)39-30/h5-14,20H,1-2,15-19H2,3-4H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPZDRMPXUEIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a novel compound that has attracted attention due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a critical role in the base excision repair (BER) pathway, which is essential for repairing DNA damage and is implicated in cancer resistance mechanisms.

  • Molecular Formula : C26H28N3O2S2
  • Molecular Weight : 514.1 g/mol
  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4-(N,N-diallylsulfamoyl)benzamide

The primary mechanism through which this compound exerts its biological activity is by inhibiting APE1. This inhibition can lead to the accumulation of abasic sites in DNA, thereby enhancing the cytotoxic effects of certain chemotherapeutic agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) . The compound's structure allows it to effectively bind to the active site of APE1, blocking its enzymatic activity.

Biological Evaluation and Structure-Activity Relationship (SAR)

Research has shown that modifications in the chemical structure of this compound can significantly influence its biological activity. For instance:

  • Analog Studies : Various analogs have been synthesized to explore the SAR. Compounds with similar thiazole motifs demonstrated potent inhibition against APE1 .
  • In Vitro Studies : In HeLa cell assays, this compound exhibited low micromolar activity against purified APE1 and increased cytotoxicity when used in combination with alkylating agents .

Case Studies

Several studies have assessed the biological activity of this compound:

  • Inhibition of APE1 : A focused medicinal chemistry effort identified this compound as a potent APE1 inhibitor with an IC50 in the single-digit micromolar range .
  • Cytotoxicity Enhancement : In co-treatment experiments with MMS and TMZ, the compound significantly potentiated cell death compared to treatments with these agents alone .
  • ADME Profile : The compound demonstrated favorable pharmacokinetic properties in animal models, with good absorption and exposure levels in plasma and brain tissue following intraperitoneal administration .

Data Tables

PropertyValue
Molecular FormulaC26H28N3O2S2
Molecular Weight514.1 g/mol
IC50 against APE1Low µM range
Cytotoxicity (HeLa cells)Enhanced with alkylating agents
PharmacokineticsGood plasma and brain exposure

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound shares structural similarities with APE1 inhibitors reported in , particularly compound 3. Key differences include:

  • Acetamide vs. Sulfamoyl Benzamide: Compound 3 has an acetamide group, whereas the target compound replaces this with a 4-(N,N-diallylsulfamoyl)benzamide moiety.
  • Diallyl Substituents : The diallyl groups on the sulfamoyl moiety could enhance lipophilicity and blood-brain barrier penetration, a critical factor for targeting gliomas .

Mechanistic Advantages

  • APE1 Inhibition : Both compounds suppress APE1’s endonuclease activity, disrupting BER and increasing DNA damage accumulation. Elevated APE1 in high-grade gliomas correlates with S-phase proliferation, making inhibition a viable strategy to counteract therapeutic resistance .
  • Reduced Off-Target Effects: The benzothiazole-thienopyridine scaffold in the target compound may confer higher specificity than CRT0044876, a known APE1 inhibitor with non-specific redox signaling effects .

Research Findings and Clinical Implications

  • Preclinical Efficacy : Compound 3 enhanced alkylating agent cytotoxicity in HeLa cells and showed favorable in vivo pharmacokinetics . The target compound’s structural refinements are hypothesized to amplify these effects, particularly in glioma models.
  • Correlation with APE1 Activity : highlights that APE1 activity increases with glioma grade and proliferation rate, underscoring the therapeutic relevance of inhibitors like this compound .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Step 1 : Formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization of substituted thiophene precursors under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C).
  • Step 2 : Coupling the benzo[d]thiazole moiety using amidation or nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Introducing the N,N-diallylsulfamoyl group via sulfonylation with 4-(N,N-diallylsulfamoyl)benzoyl chloride, monitored by TLC/HPLC for completion .
    Critical Parameters : Temperature control (±2°C), solvent purity, and reaction time optimization to prevent by-products (e.g., over-sulfonylation).

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the tetrahydrothienopyridine and benzothiazole groups .
  • HPLC-MS : To verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • Elemental Analysis : Validate stoichiometry of C, H, N, S .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at ~1150–1250 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) due to structural similarity to known inhibitors .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers address contradictions in activity data across structurally similar analogs?

  • Methodological Answer :
  • Comparative SAR Analysis : Synthesize analogs with systematic substitutions (e.g., isopropyl vs. methyl groups on the tetrahydrothienopyridine ring) and correlate with bioactivity data .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase), resolving discrepancies between predicted and observed IC50 values .
    Example : reports variable anticancer IC50 values for tetrahydrothienopyridine derivatives, suggesting substituent-dependent target selectivity.

Q. What experimental strategies optimize solubility and stability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Convert to hydrochloride salts (common for amine-containing heterocycles) to enhance aqueous solubility .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins for formulation .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the sulfamoyl group) .

Q. How can researchers design a study to investigate synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination Index (CI) Analysis : Use the Chou-Talalay method to evaluate synergy with chemotherapeutics (e.g., doxorubicin) in dose-matrix assays .
  • Transcriptomic Profiling : RNA-seq to identify pathways upregulated/downregulated during co-treatment (e.g., apoptosis vs. drug efflux) .

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